molecular formula C15H20 B14559658 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane CAS No. 62226-63-5

1-(4-Ethylphenyl)bicyclo[2.2.1]heptane

Cat. No.: B14559658
CAS No.: 62226-63-5
M. Wt: 200.32 g/mol
InChI Key: QZHCFUADROWAAB-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)bicyclo[221]heptane is a bicyclic compound characterized by a bicyclo[221]heptane core with a 4-ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane typically involves a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with an appropriate ethyl-substituted phenyl compound under controlled conditions to yield the desired product . The reaction conditions often include moderate temperatures and the use of solvents like toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride or chlorine gas.

Major Products:

Scientific Research Applications

1-(4-Ethylphenyl)bicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)bicyclo[2.2.1]heptane involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows for specific binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The compound’s unique structure can also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties compared to its simpler analogs. This substituent can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable molecule for various applications .

Properties

CAS No.

62226-63-5

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

1-(4-ethylphenyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C15H20/c1-2-12-3-5-14(6-4-12)15-9-7-13(11-15)8-10-15/h3-6,13H,2,7-11H2,1H3

InChI Key

QZHCFUADROWAAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C23CCC(C2)CC3

Origin of Product

United States

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